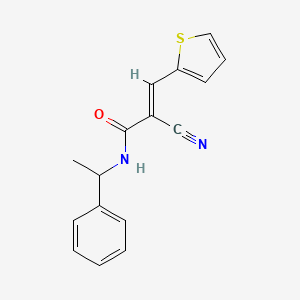

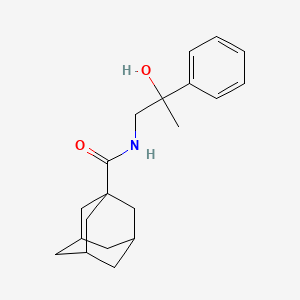

(2E)-2-cyano-N-(1-phenylethyl)-3-(thiophen-2-yl)prop-2-enamide

Vue d'ensemble

Description

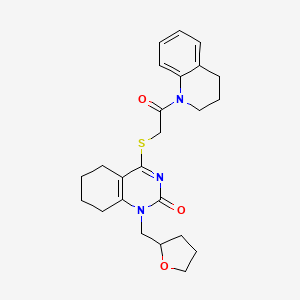

(2E)-2-cyano-N-(1-phenylethyl)-3-(thiophen-2-yl)prop-2-enamide, commonly known as PCTPE, is a novel small molecule compound that has recently been the focus of a number of scientific studies. It is a synthetic organic compound with a unique structure consisting of a thiophene ring, a cyano group, and an ethyl group. PCTPE has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

Deracemization via Continuous Flow Kinetic Resolution

In another approach, continuous flow kinetic resolution was applied to racemic α-PEA (α-phenylethyl acetate) using CALB immobilized on acrylic resin (Novozyme 435) and ethyl acetate as the acylating reagent. This method achieved high enantiomeric excesses .

Ferroelectric Hybrid Organic–Inorganic Perovskites

Zeng et al. synthesized homochiral lead–iodide perovskite ferroelectrics by introducing a methyl group and chiral site into the organic cation of the parent compound. Specifically, they created [®-N-(1-phenylethyl)ethane-1,2-diaminium]PbI4 and [(S)-N-(1-phenylethyl)ethane-1,2-diaminium]PbI4 .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as phenylethylamine derivatives, have been known to interact with neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders .

Mode of Action

Similar compounds, such as phenylethylamine, are known to form stable ammonium salts and imines . This suggests that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide might interact with its targets in a similar manner.

Biochemical Pathways

Phenylethylamine, a compound with a similar structure, is known to be involved in various metabolic pathways, including nitrogen metabolism and nicotinate and nicotinamide metabolism . Therefore, it is possible that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide may affect similar pathways.

Pharmacokinetics

Similar compounds, such as etomidate, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide.

Result of Action

Similar compounds, such as phenylethylamine derivatives, have been associated with neuropharmacological potential . This suggests that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide might have similar effects.

Propriétés

IUPAC Name |

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-12(13-6-3-2-4-7-13)18-16(19)14(11-17)10-15-8-5-9-20-15/h2-10,12H,1H3,(H,18,19)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYUDKODAODTBH-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329592 | |

| Record name | (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

365442-91-7 | |

| Record name | (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N-(1-PHENYLETHYL)-3-(2-THIENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)

![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)

![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B2590838.png)

![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)